molecular formula C22H25BrN4O2 B303763 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303763
分子量: 457.4 g/mol
InChIキー: AOEJMORQEPPZFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the activity of bromodomain-containing protein 4 (BRD4), which is a key regulator of gene transcription.

作用機序

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor works by binding to the bromodomain of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which prevents it from binding to acetylated histones. This, in turn, leads to the inhibition of gene transcription, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the expression of various oncogenes and promotes the expression of tumor suppressor genes. In addition, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.

実験室実験の利点と制限

One of the main advantages of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is its specificity for 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. It does not inhibit the activity of other bromodomain-containing proteins, which reduces the risk of off-target effects. However, the low yield of the synthesis method and the high cost of the compound can be a limitation for lab experiments.

将来の方向性

There are several possible future directions for the research on 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One direction is to develop more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another direction is to investigate the potential of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor in combination with other cancer treatments, such as immunotherapy. Furthermore, the role of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor in other diseases, such as inflammation and cardiovascular diseases, can also be explored.

合成法

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves several steps, including the reaction of 4-bromobenzaldehyde with 2-amino-3,5-dimethylpyridine, followed by the reaction of the resulting compound with morpholine and cyanogen bromide. The final product is obtained by the reduction of the nitrile group using lithium aluminum hydride. The yield of the synthesis is around 30-40%.

科学的研究の応用

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including leukemia, lymphoma, and solid tumors. 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

特性

製品名

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C22H25BrN4O2

分子量

457.4 g/mol

IUPAC名

2-amino-4-(4-bromophenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H25BrN4O2/c1-22(2)11-17-20(18(28)12-22)19(14-3-5-15(23)6-4-14)16(13-24)21(25)27(17)26-7-9-29-10-8-26/h3-6,19H,7-12,25H2,1-2H3

InChIキー

AOEJMORQEPPZFJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。